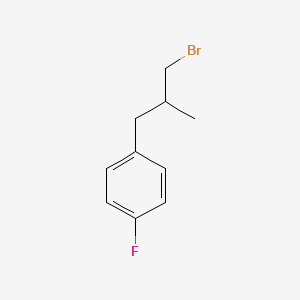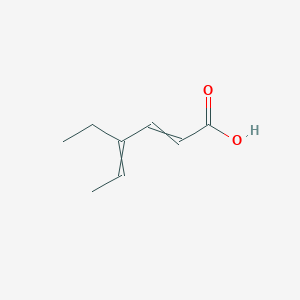
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene typically involves the bromination of 2-methylpropylbenzene followed by fluorination. One common method is to react 2-methylpropylbenzene with bromine in the presence of a catalyst such as iron bromide to form 1-(3-Bromo-2-methylpropyl)benzene. This intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation of the methyl group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of the bromine atom.
Major Products Formed
Substitution: 1-(3-Hydroxy-2-methylpropyl)-4-fluorobenzene.
Oxidation: 1-(3-Carboxy-2-methylpropyl)-4-fluorobenzene.
Reduction: 1-(2-Methylpropyl)-4-fluorobenzene.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methylpropyl group can also affect the compound’s hydrophobic interactions, impacting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-(3-Bromo-2-methylpropyl)-2,3-difluoro-4-methylbenzene: Contains additional fluorine and methyl groups.
Uniqueness
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The position of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
VZDGAQUMLZWCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)


![N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B11722502.png)


![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)


![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)

![Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722560.png)


